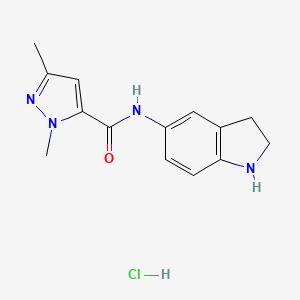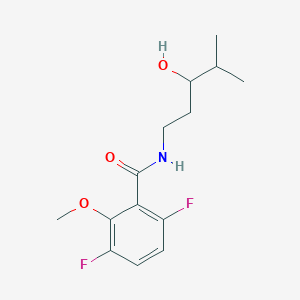![molecular formula C13H17N3O B7639482 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MCC-952 or JNJ-17203212 and is a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 ion channel is involved in the transmission and modulation of pain signals, making MCC-952 a promising candidate for the development of novel analgesic drugs.
Wirkmechanismus
MCC-952 is a potent antagonist of the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channel. This compound ion channels are involved in the transmission and modulation of pain signals. MCC-952 blocks the this compound ion channel, preventing the transmission of pain signals. This mechanism of action makes MCC-952 a promising candidate for the development of novel analgesic drugs.
Biochemical and Physiological Effects:
MCC-952 has been shown to effectively block this compound ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain. Additionally, MCC-952 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MCC-952 in lab experiments is its potency as a 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonist. This allows for the effective blocking of this compound ion channels, making it useful in the investigation of pain signaling pathways. One of the limitations of using MCC-952 in lab experiments is its specificity for this compound ion channels. This limits its potential applications in other areas of research.
Zukünftige Richtungen
There are several future directions for the research of MCC-952. One potential area of research is the development of novel analgesic drugs based on the 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile antagonism of MCC-952. Another potential area of research is the investigation of the anti-inflammatory effects of MCC-952 and its potential applications in the treatment of inflammatory conditions. Additionally, further studies are needed to investigate the specificity and potential off-target effects of MCC-952.
Synthesemethoden
The synthesis of MCC-952 involves the reaction of 2-amino-5-methoxycyclohexanone with 2-bromo-5-cyanopyridine in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to yield MCC-952.
Wissenschaftliche Forschungsanwendungen
MCC-952 has been the subject of numerous scientific studies investigating its potential therapeutic applications. One of the most promising areas of research is the development of novel analgesic drugs. MCC-952 has been shown to effectively block 5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile ion channels, which are involved in the transmission and modulation of pain signals. This makes MCC-952 a potential candidate for the development of non-opioid analgesics for the treatment of chronic pain.
Eigenschaften
IUPAC Name |
5-[(2-methoxycyclohexyl)amino]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-10(8-14)15-9-11/h6-7,9,12-13,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAABDKAVPSWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(3-Methylphenyl)methyl]azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7639406.png)
![3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one](/img/structure/B7639407.png)
![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)

![N-[1-(3,3-dimethylpyrrolidine-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7639433.png)

![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)

![4-[[1-(difluoromethyl)imidazol-2-yl]methyl]-N-ethylpiperazine-1-sulfonamide](/img/structure/B7639466.png)

![5-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7639492.png)
![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-3-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7639506.png)
![(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B7639517.png)